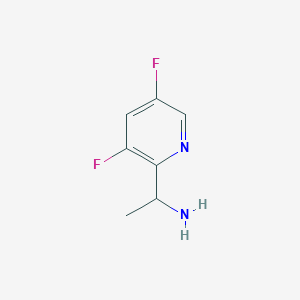

1-(3,5-Difluoropyridin-2-yl)ethanamine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(3,5-difluoropyridin-2-yl)ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8F2N2/c1-4(10)7-6(9)2-5(8)3-11-7/h2-4H,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIVYDQMDAGDWBF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=C(C=N1)F)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8F2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915720-76-2 | |

| Record name | 1-(3,5-difluoropyridin-2-yl)ethan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 3,5 Difluoropyridin 2 Yl Ethanamine

Established Synthetic Pathways

Traditional synthetic approaches to 1-(3,5-difluoropyridin-2-yl)ethanamine typically rely on robust and well-understood reaction sequences starting from functionalized pyridine (B92270) derivatives.

The construction of this compound often involves a sequence of reactions that build the ethylamine (B1201723) side chain onto a pre-existing 3,5-difluoropyridine (B1298662) ring. A common strategy is the conversion of a ketone precursor via reductive amination. This process first involves the formation of an imine or oxime intermediate from the corresponding ketone, which is then reduced to the desired primary amine.

Another approach involves the oximation of the starting ketone, followed by the reduction of the resulting oxime. This can be achieved through catalytic hydrogenation or using reducing agents like sodium in boiling ethanol. researchgate.net These multi-step sequences, while effective, often require purification at intermediate stages.

Methods to prepare this ketone can include the N-alkylation of a suitable pyridine precursor or reactions involving organometallic reagents. mdpi.com For instance, a Grignard reagent derived from a brominated difluoropyridine could be reacted with an acetylating agent. The availability and synthesis of this ketone are pivotal for the subsequent amination steps. The general synthetic route is outlined below:

Table 1: General Synthetic Pathway via Ketone Intermediate

| Step | Reactant(s) | Reagent(s) | Product |

|---|---|---|---|

| 1 | 2-Bromo-3,5-difluoropyridine | Organometallic reagent, Acetylating agent | 1-(3,5-Difluoropyridin-2-yl)ethanone |

Development of Stereoselective and Asymmetric Synthesis

As many pharmaceutical applications require enantiomerically pure compounds, significant research has focused on developing stereoselective methods to synthesize the (1R)- and (1S)-isomers of this compound. yale.edu

The synthesis of specific enantiomers of chiral amines is a well-established field in organic chemistry. yale.edumdpi.com A highly successful and widely used method involves the use of chiral auxiliaries, such as tert-butanesulfinamide. yale.edu This approach involves the condensation of the precursor ketone, 1-(3,5-difluoropyridin-2-yl)ethanone, with either (R)- or (S)-tert-butanesulfinamide to form a chiral N-sulfinyl imine.

Subsequent diastereoselective reduction of this imine intermediate, followed by acidic cleavage of the sulfinyl group, yields the desired enantiomerically enriched primary amine. The choice of the (R)- or (S)-enantiomer of the sulfinamide auxiliary dictates which enantiomer of the final amine product is formed.

Table 2: Enantioselective Synthesis using Chiral Auxiliary

| Step | Starting Material | Reagent(s) | Intermediate/Product | Stereochemistry |

|---|---|---|---|---|

| 1 | 1-(3,5-Difluoropyridin-2-yl)ethanone | (R)-tert-Butanesulfinamide, Ti(OEt)₄ | Chiral N-sulfinyl imine | (R)-configuration at sulfur |

| 2 | Chiral N-sulfinyl imine | Reducing agent (e.g., NaBH₄) | N-Sulfinylated amine | Diastereoselective addition |

| 3 | N-Sulfinylated amine | HCl in a solvent (e.g., dioxane) | (S)-1-(3,5-Difluoropyridin-2-yl)ethanamine | (S)-enantiomer |

| 1 | 1-(3,5-Difluoropyridin-2-yl)ethanone | (S)-tert-Butanesulfinamide, Ti(OEt)₄ | Chiral N-sulfinyl imine | (S)-configuration at sulfur |

| 2 | Chiral N-sulfinyl imine | Reducing agent (e.g., NaBH₄) | N-Sulfinylated amine | Diastereoselective addition |

An alternative to chiral auxiliaries is the use of chiral catalysts in asymmetric reactions. Transition-metal-catalyzed asymmetric reductive amination (ARA) has emerged as a powerful tool for synthesizing chiral amines. researchgate.netrsc.org Specifically, iridium-based catalyst systems have proven effective for the direct asymmetric reductive amination of 2-acylpyridines. rsc.org

In this approach, the ketone precursor reacts with an amine source in the presence of a chiral iridium catalyst and a hydrogen source (often formic acid/triethylamine). The chiral ligand on the iridium metal center directs the hydrogenation of the in situ-formed imine, leading to the formation of one enantiomer of the product over the other with high enantioselectivity. researchgate.net This method is highly efficient as it combines imine formation and reduction in a single, catalytic step.

Green Chemistry Principles in Synthesis

The application of green chemistry principles to the synthesis of fine chemicals and pharmaceuticals is of growing importance. eurekalert.org For the synthesis of this compound and related compounds, these principles can be applied in several ways. The use of catalytic methods, such as the iridium-catalyzed asymmetric reductive amination, is inherently greener than stoichiometric approaches because a small amount of catalyst can generate a large quantity of product, reducing waste. rsc.org

Furthermore, the development of synthetic protocols that utilize safer solvents, reduce the number of synthetic steps (e.g., one-pot reactions), and minimize the production of toxic byproducts are key areas of focus. nih.govresearchgate.net The use of microwave irradiation or sonochemical methods can also contribute to greener syntheses by significantly reducing reaction times and often allowing for the use of less solvent. nih.gov While specific documented examples for this compound are not prevalent, these general green chemistry strategies are actively being applied to the synthesis of structurally similar amines. researchgate.net

Microwave-Assisted Synthesis Strategies

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and often improving yields in the synthesis of heterocyclic compounds, including aminopyridine derivatives. nih.govnanobioletters.com This technique utilizes microwave irradiation to rapidly heat the reaction mixture, leading to a significant reduction in reaction times compared to conventional heating methods. researchgate.net

While a specific protocol for the microwave-assisted synthesis of this compound is not extensively detailed in the available literature, the general principles can be applied from the synthesis of related aminopyrimidine and aminopyridine scaffolds. For instance, the synthesis of various aminopyrimidine derivatives has been successfully carried out using microwave irradiation, demonstrating the feasibility of this technology for constructing similar structures. nih.govnanobioletters.com In these syntheses, microwave heating has been shown to be an eco-friendly method that can produce yields in the range of 33-56%. nih.gov

A representative approach could involve the reaction of a suitable precursor, such as a 2-halo-3,5-difluoropyridine derivative, with an appropriate amine source under microwave irradiation. The reaction conditions, including temperature, time, and the choice of solvent (or lack thereof), would be critical parameters to optimize. For example, in the synthesis of 3-aminoimidazo[1,2-a]pyridine derivatives, microwave heating was applied to both the initial multicomponent reaction and subsequent cross-coupling reactions, significantly shortening the reaction times. nih.gov

Table 1: Representative Conditions for Microwave-Assisted Synthesis of Related Aminopyridine Derivatives

| Precursor | Reagents | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |

| Fluorous benzaldehyde, 2-aminopyridine, cyclohexylisonitrile | - | CH₂Cl₂/MeOH (3:1) | 150 | 10 | N/A | nih.gov |

| 2-aminopyridines, triethyl orthoformate, primary amines | None | 100 | 180 | 61-85 | mdpi.com | |

| Chalcones, guanidine | N/A | N/A | N/A | 33-56 | nih.gov |

This table presents data from the synthesis of related aminopyridine and aminopyrimidine compounds to illustrate typical microwave-assisted reaction conditions.

Solvent-Free and Atom-Economical Methodologies

Solvent-Free Synthesis:

Solvent-free, or neat, reaction conditions offer several advantages, including reduced environmental impact, lower costs, and often simpler work-up procedures. The synthesis of various aminopyridine derivatives has been successfully demonstrated under solvent-free conditions. For example, 4-substituted aminopyrido[2,3-d]pyrimidines have been synthesized by heating a mixture of 2-aminopyridines, triethyl orthoformate, and various primary amines without a solvent, affording good yields of 61-85%. mdpi.com Similarly, a mild, catalyst-free synthesis of 2-aminopyridines has been achieved by reacting a dihydrothiazolopyridinium salt with primary or secondary amines under neat conditions. acs.org

For the synthesis of this compound, a solvent-free approach could potentially involve the direct reaction of 2-chloro-3,5-difluoropyridine (B1419761) with ethanamine under elevated temperatures. The absence of a solvent would necessitate careful control of the reaction temperature to ensure a homogenous reaction mixture and prevent decomposition.

Atom-Economical Methodologies:

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. nih.gov Asymmetric hydrogenation is a prime example of an atom-economical process for producing chiral amines, as it typically involves the addition of a hydrogen molecule across a C=N double bond with minimal waste. acs.org The direct asymmetric hydrogenation of imines is a powerful strategy for accessing optically active amines. acs.org

In the context of synthesizing enantiomerically pure this compound, an atom-economical approach would involve the asymmetric reduction of a corresponding imine precursor, N-(1-(3,5-difluoropyridin-2-yl)ethylidene)amine. This could be achieved using a chiral catalyst, such as a transition metal complex with a chiral ligand, under a hydrogen atmosphere. Such methods are highly desirable as they can provide the target chiral amine with high enantioselectivity and minimal byproduct formation. rsc.org

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is a critical step in any synthetic procedure to maximize the yield and purity of the desired product while minimizing reaction times and the formation of byproducts. Key parameters that are often optimized include the choice of catalyst, solvent, base, temperature, and reaction time.

In the synthesis of aminopyridine derivatives, palladium-catalyzed amination reactions are frequently employed. mdpi.com The optimization of these reactions often involves screening different palladium catalysts, ligands, and bases. For instance, in the synthesis of functionalized furans, a related palladium-catalyzed process, catalysts such as PdCl₂(CH₃CN)₂, Pd(OAc)₂, and Pd(acac)₂ were evaluated, with PdCl₂(CH₃CN)₂ emerging as the most effective. mdpi.com

For a potential palladium-catalyzed synthesis of this compound from a 2-halo-3,5-difluoropyridine precursor, a systematic optimization would be necessary. This would involve:

Catalyst and Ligand Screening: Evaluating a range of palladium precursors (e.g., Pd₂(dba)₃, Pd(OAc)₂) and phosphine (B1218219) ligands (e.g., BINAP, DavePhos) to identify the most active catalytic system. mdpi.com

Base Selection: Testing various inorganic and organic bases (e.g., NaOtBu, K₂CO₃, Cs₂CO₃) to facilitate the amination reaction.

Solvent Effects: Investigating the influence of different solvents (e.g., dioxane, toluene, DMF) on the reaction rate and yield.

Temperature and Time: Determining the optimal reaction temperature and duration to ensure complete conversion of the starting material while minimizing degradation of the product.

Table 2: Illustrative Optimization Parameters for a Palladium-Catalyzed Amination Reaction

| Parameter | Variation 1 | Variation 2 | Variation 3 |

| Catalyst | Pd₂(dba)₃ | Pd(OAc)₂ | PdCl₂(CH₃CN)₂ |

| Ligand | BINAP | DavePhos | XPhos |

| Base | NaOtBu | K₂CO₃ | Cs₂CO₃ |

| Solvent | Dioxane | Toluene | DMF |

| Temperature (°C) | 80 | 100 | 120 |

This table provides a conceptual framework for the optimization of a palladium-catalyzed amination reaction for the synthesis of the target compound, based on general principles from the literature.

By systematically varying these parameters, it is possible to identify the optimal conditions that provide the highest yield and purity of this compound.

Chemical Reactivity and Transformation of 1 3,5 Difluoropyridin 2 Yl Ethanamine

Reactivity of the Pyridine (B92270) Ring System

The pyridine ring in 1-(3,5-difluoropyridin-2-yl)ethanamine is rendered electron-deficient by the cumulative electron-withdrawing effects of the ring nitrogen and the two fluorine atoms. This electronic characteristic is a primary determinant of its reactivity profile.

Electrophilic aromatic substitution (EAS) reactions on the pyridine ring of this compound are generally disfavored. The pyridine nitrogen atom and the fluorine substituents deactivate the ring towards attack by electrophiles. wikipedia.orgmasterorganicchemistry.com The deactivating nature of these groups reduces the electron density of the aromatic system, making it less nucleophilic. masterorganicchemistry.com

The ethanamine substituent at the 2-position is an activating group and would typically direct incoming electrophiles to the ortho and para positions. libretexts.org However, in this specific molecule, the powerful deactivating effects of the fluorine atoms and the pyridine nitrogen are expected to dominate, making electrophilic substitution challenging. Any potential electrophilic attack would likely require harsh reaction conditions, and the regioselectivity would be influenced by the combined directing effects of all substituents.

| Substituent | Position | Electronic Effect | Influence on EAS |

| Pyridine Nitrogen | 1 | -I, -M (deactivating) | Strong deactivation |

| Fluorine | 3, 5 | -I > +M (deactivating) | Strong deactivation |

| Ethanamine | 2 | +I, +M (activating) | Activation, ortho/para directing |

The 3,5-difluoropyridine (B1298662) ring system is highly susceptible to nucleophilic aromatic substitution (SNAr), a characteristic reaction for electron-poor aromatic and heteroaromatic compounds. researchgate.net The fluorine atoms at the 3- and 5-positions significantly activate the pyridine ring for nucleophilic attack. smolecule.com These fluorine atoms can act as leaving groups when the ring is attacked by a nucleophile.

In the context of this compound, the position of nucleophilic attack would be determined by the relative activation provided by the substituents. The electron-withdrawing nature of the pyridine nitrogen and the remaining fluorine atom would stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction. A wide array of nucleophiles, including amines, alcohols, and thiols, can participate in such substitution reactions, typically under basic conditions. smolecule.com For instance, similar difluoropyridine systems react with oxygen nucleophiles in the presence of potassium tert-butoxide and with nitrogen nucleophiles using diisopropylethylamine. smolecule.com

Directed ortho-metalation is a powerful tool for the functionalization of pyridine rings. In the case of difluoropyridines, the fluorine atoms can direct metalation to adjacent positions. researchgate.net For this compound, the directing ability of the substituents would play a crucial role in determining the site of deprotonation by a strong base, such as an organolithium reagent.

The ethanamine group, particularly after N-protection to form an amide or a carbamate, can also act as a powerful directing group for metalation. The interplay between the directing effects of the fluoro and the protected aminoalkyl groups would dictate the regioselectivity of the metalation. The resulting organometallic intermediates can then be reacted with various electrophiles to introduce a wide range of functional groups onto the pyridine ring. researchgate.net

Reactivity of the Ethanamine Moiety

The primary amine of the ethanamine side chain is a key site of reactivity, allowing for a variety of functional group transformations and the construction of more complex molecules.

The primary amine of this compound can undergo a range of typical amine reactions. These include, but are not limited to, acylation to form amides, alkylation to form secondary and tertiary amines, and reaction with sulfonyl chlorides to yield sulfonamides. The nucleophilic character of the amine nitrogen is central to these transformations. Oxidation of the amine group could potentially lead to the corresponding imine or nitrile under appropriate conditions.

| Reaction Type | Reagent Example | Product Type |

| Acylation | Acetyl chloride | Amide |

| Alkylation | Methyl iodide | Secondary/Tertiary Amine |

| Sulfonylation | p-Toluenesulfonyl chloride | Sulfonamide |

The primary amine of this compound is a versatile nucleophile for condensation reactions with carbonyl compounds such as aldehydes and ketones, leading to the formation of imines (Schiff bases). These imines can be further reduced to secondary amines.

Furthermore, the amine group can participate in various metal-catalyzed cross-coupling reactions. For instance, Buchwald-Hartwig amination could potentially be employed to couple the amine with aryl halides, forming a new carbon-nitrogen bond. mdpi.com Similarly, coupling reactions with other electrophilic partners are feasible, providing pathways to a diverse range of derivatives. nih.govmdpi.com The specific conditions for these reactions would need to be optimized, taking into account the electronic properties of the difluoropyridine ring.

Cross-Coupling Strategies

The chemical reactivity of this compound in cross-coupling reactions is a subject of significant interest for the synthesis of complex molecules. While specific studies on this exact compound are not extensively documented in publicly available literature, the reactivity can be inferred from the well-established behavior of related fluorinated pyridines and amino-substituted heterocycles in various transition metal-catalyzed reactions. The fluorine atoms on the pyridine ring act as strong electron-withdrawing groups, influencing the electron density of the aromatic system and the reactivity of potential leaving groups. The ethanamine substituent introduces a basic nitrogen atom and a potential coordinating site for metal catalysts.

Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Stille, Heck)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. harvard.edu For a molecule like this compound, these reactions would typically involve the conversion of one of the C-F or C-H bonds, or a pre-installed leaving group on the pyridine ring, into a new bond with a coupling partner.

Suzuki-Miyaura Coupling: This reaction pairs an organoboron reagent with an organic halide or triflate. harvard.edumdpi.com To engage this compound in a Suzuki-Miyaura coupling, it would likely need to be functionalized with a halide (e.g., bromine or iodine) at one of the vacant ring positions (4 or 6). The reaction would then proceed in the presence of a palladium catalyst and a base to couple with a boronic acid or ester. The electron-deficient nature of the difluoropyridine ring could facilitate the oxidative addition step of the catalytic cycle. A variety of palladium catalysts and ligands have been developed to promote the Suzuki-Miyaura coupling of heteroaryl halides. nih.gov

Interactive Data Table: Hypothetical Suzuki-Miyaura Reaction of a Halogenated Derivative A hypothetical reaction could involve a bromo-derivative of the title compound. The following table illustrates potential reaction parameters based on general knowledge of Suzuki-Miyaura couplings of heteroaryl halides. nih.govnih.gov

| Entry | Aryl Halide | Boronic Acid | Catalyst | Ligand | Base | Solvent | Yield (%) |

| 1 | 1-(4-Bromo-3,5-difluoropyridin-2-yl)ethanamine | Phenylboronic acid | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | Est. >80 |

| 2 | 1-(6-Bromo-3,5-difluoropyridin-2-yl)ethanamine | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ | XPhos | Cs₂CO₃ | Dioxane | Est. >75 |

Stille Coupling: The Stille reaction involves the coupling of an organotin compound with an organic halide or triflate, catalyzed by palladium. wikipedia.orgnih.gov Similar to the Suzuki coupling, a halogenated derivative of this compound would be required. The reaction conditions often tolerate a wide range of functional groups, including amines. harvard.edu The choice of palladium precursor, ligand, and additives can be crucial for achieving high yields, especially with electron-deficient heteroaromatic systems. nih.gov

Heck Reaction: The Heck reaction forms a carbon-carbon bond between an unsaturated halide (or triflate) and an alkene. wikipedia.orgorganic-chemistry.org A halogenated derivative of the title compound could potentially undergo a Heck reaction with various alkenes in the presence of a palladium catalyst and a base. The regioselectivity and stereoselectivity of the addition to the alkene are key considerations in this reaction. libretexts.org

Other Transition Metal Catalysis

While palladium is the most common catalyst for cross-coupling reactions, other transition metals such as nickel and copper can also be employed. Nickel catalysts, for instance, are known to be effective for the coupling of aryl chlorides, which are often less reactive than bromides or iodides in palladium-catalyzed systems. Given the presence of the activating difluoro substituents, a chloro-derivative of this compound could be a viable substrate for nickel-catalyzed cross-coupling reactions.

Redox Chemistry of the Compound

The redox chemistry of this compound is expected to be influenced by the electron-withdrawing fluorine atoms and the electron-donating ethanamine group. The difluoropyridine core makes the molecule more resistant to oxidation compared to non-fluorinated pyridines. Conversely, the electron-deficient nature of the ring would make it more susceptible to reduction.

Investigations into Reaction Mechanisms and Kinetics

Detailed mechanistic and kinetic studies specifically for reactions involving this compound are scarce. However, general principles from related systems can provide insights.

For palladium-catalyzed cross-coupling reactions, the mechanism typically involves a catalytic cycle consisting of three main steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the (hypothetical) halogenated this compound, forming a Pd(II) intermediate. The electron-deficient nature of the pyridine ring is expected to facilitate this step.

Transmetalation: The organic group from the coupling partner (e.g., the organoboron or organotin reagent) is transferred to the palladium center, displacing the halide.

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the final product and regenerating the Pd(0) catalyst.

The kinetics of these reactions are complex and can be influenced by various factors, including the nature of the catalyst, ligands, solvent, base, and the electronic and steric properties of the substrates. The amino group in this compound could potentially coordinate to the palladium center, which might influence the reaction rate and mechanism. For instance, in palladium-catalyzed amination reactions of fluoroalkylamines, the turnover-limiting step has been identified as the reductive elimination to form the C-N bond, influenced by the electron-withdrawing nature of the fluoroalkyl group. nih.gov A similar effect might be observed in cross-coupling reactions of the title compound.

Interactive Data Table: Factors Influencing Reaction Kinetics in Cross-Coupling

| Factor | Potential Influence on the Kinetics of this compound Reactions |

| Catalyst/Ligand | The choice of ligand can affect the rate of oxidative addition and reductive elimination. Bulky, electron-rich phosphine (B1218219) ligands are often used to accelerate these steps. |

| Solvent | The polarity and coordinating ability of the solvent can influence the solubility of reactants and the stability of catalytic intermediates. |

| Base | The strength and nature of the base are critical, particularly in the Suzuki-Miyaura reaction where it activates the boronic acid. |

| Substituents | The electron-withdrawing fluorine atoms are expected to accelerate oxidative addition but may slow down reductive elimination. The amino group could coordinate to the catalyst, potentially forming a less reactive species. |

Derivatization and Analog Design Strategies

Structural Modification of the Ethanamine Side Chain

The ethanamine side chain presents multiple opportunities for structural modification to modulate the compound's physicochemical properties, such as lipophilicity, basicity, and conformational flexibility.

A general approach could involve the methoxymethylation of 2-acetyl-3,5-difluoropyridine. This could be achieved by deprotonation of the acetyl group with a strong base, such as lithium diisopropylamide (LDA), followed by reaction with a methoxymethylating agent like methoxymethyl chloride (MOM-Cl). The resulting β-methoxy ketone could then undergo reductive amination, for instance, using ammonia (B1221849) and a reducing agent like sodium cyanoborohydride, to yield the target methoxy-substituted ethanamine derivative.

Modifying the length and conformation of the ethanamine side chain can significantly impact the molecule's interaction with biological targets.

Chain Elongation: Homologation of the ethanamine side chain to a propanamine or longer alkyl chain can be achieved through various synthetic routes. For example, the synthesis of "1-(3,5-Difluoropyridin-2-yl)propan-1-amine" could start from 3,5-difluoropyridine (B1298662). Lithiation at the 2-position followed by reaction with propanal would yield the corresponding secondary alcohol. Subsequent oxidation to the ketone and reductive amination would provide the desired propanamine analog.

Cyclization: The synthesis of cyclized analogues, such as those incorporating a cyclopropane (B1198618) or aziridine (B145994) ring, can introduce conformational rigidity, which can be beneficial for binding affinity and selectivity. The formation of a cyclopropylamine (B47189) derivative could be accomplished through a cyclopropanation reaction of a suitable alkene precursor. For instance, a vinyl derivative of 3,5-difluoropyridine could be subjected to a Simmons-Smith reaction or a transition-metal-catalyzed cyclopropanation. Subsequent functional group manipulations would be necessary to install the amine group.

The synthesis of an aziridine analogue could be approached through the intramolecular cyclization of a corresponding 2-aminoethanol derivative. The ethanamine of the parent compound could be hydroxylated, and subsequent activation of the hydroxyl group (e.g., as a tosylate or mesylate) would facilitate an intramolecular nucleophilic substitution by the amine to form the three-membered aziridine ring.

Functionalization of the Difluoropyridine Core

The difluoropyridine core is a key pharmacophore, and its functionalization can modulate electronic properties, metabolic stability, and target interactions.

The two fluorine atoms on the pyridine (B92270) ring are susceptible to nucleophilic aromatic substitution (SNAr). The electron-deficient nature of the pyridine ring, further enhanced by the two electronegative fluorine atoms, facilitates attack by nucleophiles. The regioselectivity of this substitution is influenced by the electronic effects of the substituents and the reaction conditions. Generally, for a 3,5-difluoropyridine system, nucleophilic attack is directed to the 4-position if it is unsubstituted. In the case of "1-(3,5-Difluoropyridin-2-yl)ethanamine," the ethanamine group at the 2-position will influence the regioselectivity of substitution at the fluorine atoms.

Computational studies and experimental evidence on related difluoropyridine systems suggest that the relative reactivity of the fluorine atoms can be manipulated. researchgate.netresearchgate.netresearchgate.net Factors such as the nature of the nucleophile, the solvent, and the presence of a directing group can influence whether the fluorine at the 3- or 5-position is displaced. For instance, the use of bulky nucleophiles might favor substitution at the less sterically hindered fluorine atom.

The introduction of various heterocyclic and aromatic substituents onto the difluoropyridine core can significantly expand the chemical space and allow for the exploration of new interactions with biological targets. Palladium-catalyzed cross-coupling reactions are powerful tools for this purpose.

Suzuki Coupling: This reaction allows for the formation of carbon-carbon bonds between the difluoropyridine core and a wide range of boronic acids or esters. nih.govorgsyn.orgresearchgate.net By converting one of the fluorine atoms to a different leaving group (e.g., bromine or iodine) or by direct C-H activation, various aryl, heteroaryl, or vinyl groups can be introduced.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds, allowing for the introduction of a diverse array of primary and secondary amines, anilines, and amides at positions on the pyridine ring. mdpi.comnih.govwipo.intresearchgate.netresearchgate.net

Sonogashira Coupling: This reaction facilitates the formation of carbon-carbon bonds between the difluoropyridine core and terminal alkynes, providing access to alkynyl-substituted analogues. soton.ac.uklibretexts.orgwikipedia.orgrsc.org

Negishi Coupling: This cross-coupling reaction utilizes organozinc reagents and offers a complementary approach to the Suzuki coupling for the formation of carbon-carbon bonds with a broad substrate scope. orgsyn.orgwikipedia.orgorganic-chemistry.orgnih.gov

These reactions can be used to introduce a variety of substituents, as illustrated in the table below:

| Coupling Reaction | Reagent Type | Introduced Substituent Example |

| Suzuki | Arylboronic acid | Phenyl |

| Suzuki | Heteroarylboronic acid | Thienyl |

| Buchwald-Hartwig | Alkylamine | Piperidinyl |

| Buchwald-Hartwig | Arylamine | Anilinyl |

| Sonogashira | Terminal alkyne | Phenylethynyl |

| Negishi | Alkylzinc halide | Propyl |

Chiral Analogues and Stereoisomers

"this compound" possesses a chiral center at the carbon atom of the ethanamine side chain attached to the pyridine ring. The synthesis and evaluation of individual enantiomers are crucial, as they often exhibit different pharmacological activities and metabolic profiles.

Asymmetric Synthesis: The enantiomers can be prepared through various asymmetric synthesis strategies. One approach involves the asymmetric reduction of a ketone precursor, 2-acetyl-3,5-difluoropyridine. This can be achieved using chiral reducing agents or through catalytic asymmetric hydrogenation. Another strategy employs chiral auxiliaries, such as N-tert-butylsulfinamide, which can be condensed with the ketone to form a sulfinylimine, followed by diastereoselective reduction and subsequent removal of the auxiliary. nih.govyale.edu

Chiral Resolution: Racemic "this compound" can be separated into its constituent enantiomers through several resolution techniques. Classical resolution involves the formation of diastereomeric salts with a chiral resolving agent, such as tartaric acid or a chiral carboxylic acid, followed by fractional crystallization. Enzymatic resolution offers a green and highly selective alternative, where an enzyme, such as a lipase, selectively acylates one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer. researchgate.net Chiral chromatography, using a chiral stationary phase, is another powerful technique for the analytical and preparative separation of enantiomers. gcms.cz

The synthesis of a related chiral compound, (S)-1-(3,6-dibromopyridin-2-yl)-2-(3,5-difluorophenyl)ethanamine, has been achieved through a seven-step process that utilizes dynamic kinetic resolution (DKR) to obtain high enantiopurity. researchgate.netresearchgate.net This highlights a sophisticated method for controlling stereochemistry in this class of compounds.

Enantiomeric Purity and Control in Derivatization

The stereochemistry of this compound is a critical determinant of its biological activity. Consequently, achieving high enantiomeric purity in its derivatives is of paramount importance. A notable example of stereochemical control can be seen in the synthesis of analogs like (S)-1-(3,6-Dibromopyridin-2-yl)-2-(3,5-difluorophenyl)ethan-1-amine hydrochloride, a key intermediate in the production of the anti-HIV drug Lenacapavir. The synthesis of such chiral amines often employs methods like dynamic kinetic resolution (DKR) to achieve high enantiopurity. This process typically involves the use of a chiral catalyst to selectively react with one enantiomer of a racemic mixture, while the other enantiomer is rapidly racemized, allowing for a theoretical yield of up to 100% of the desired enantiomer.

The determination of enantiomeric excess (ee) is a crucial step in these synthetic pathways. Various analytical techniques are employed, including chiral high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy using chiral derivatizing agents. researchgate.netnih.gov For instance, chiral derivatizing agents react with the amine to form diastereomers, which can then be distinguished and quantified by NMR or separated by chromatography. researchgate.net

Diastereoselective Synthesis of Advanced Intermediates

Beyond controlling the stereocenter at the ethanamine moiety, the introduction of new stereocenters during derivatization requires precise diastereoselective synthetic methods. This is essential for creating complex molecules with well-defined three-dimensional structures. While specific examples for the diastereoselective synthesis of advanced intermediates starting directly from this compound are not extensively detailed in publicly available literature, general principles of asymmetric synthesis are applicable.

These strategies often involve the use of chiral auxiliaries, substrates, or catalysts to direct the stereochemical outcome of a reaction. For instance, the amine group of this compound can be acylated with a chiral carboxylic acid, and the resulting amide can undergo diastereoselective reactions at a prochiral center. Subsequent removal of the chiral auxiliary would yield an enantiomerically enriched product.

Structure-Reactivity Relationship Studies in Derived Compounds

Understanding the relationship between the structure of a molecule and its chemical reactivity is fundamental to designing effective derivatization strategies and predicting the behavior of new analogs. For derivatives of this compound, the electronic effects of the difluoropyridinyl ring and the nature of substituents on the ethanamine side chain significantly influence their reactivity.

The fluorine atoms on the pyridine ring are strongly electron-withdrawing, which can impact the nucleophilicity of the amine group and the reactivity of the pyridine ring itself. For instance, in analogs, the 3,5-difluorophenyl group is noted for its moderate electron-withdrawing effects.

Systematic studies on the impact of various substituents on the pyridine ring or the amine side chain can provide valuable insights. For example, comparing the reactivity of analogs with different halogen substitutions or replacing the pyridine ring with a pyrimidine (B1678525) system can alter properties like hydrogen-bonding capabilities and π-stacking interactions, thereby influencing both chemical reactivity and biological activity.

Below is an illustrative table of potential analogs and the expected impact of their structural modifications on reactivity:

| Compound Name | Structural Modification from Parent Compound | Expected Impact on Reactivity |

| N-acetyl-1-(3,5-difluoropyridin-2-yl)ethanamine | Acetylation of the amine group | Decreased nucleophilicity of the nitrogen atom. |

| 1-(3-Chloro-5-fluoropyridin-2-yl)ethanamine | Replacement of one fluorine with chlorine | Altered electronic properties of the pyridine ring, potentially affecting reaction rates in substitution reactions. |

| 1-(3,5-Difluoropyridin-2-yl)propan-1-amine | Extension of the ethylamine (B1201723) to a propylamine (B44156) chain | Minor steric hindrance increase around the amine group, potentially influencing the accessibility for reagents. |

This table is for illustrative purposes and the expected impacts are based on general chemical principles.

Spectroscopic and Advanced Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules. For 1-(3,5-Difluoropyridin-2-yl)ethanamine, a combination of one-dimensional and two-dimensional NMR experiments is employed for a thorough characterization.

¹H NMR Spectroscopic Analysis

Proton (¹H) NMR spectroscopy is a fundamental technique for determining the number of different types of protons in a molecule and their respective electronic environments. The expected ¹H NMR spectrum of this compound would exhibit distinct signals corresponding to the aromatic protons on the pyridine (B92270) ring and the aliphatic protons of the ethanamine side chain.

The proton on the pyridine ring at position 4 (H-4) is expected to appear as a doublet of doublets, due to coupling with the two adjacent fluorine atoms. The proton at position 6 (H-6) would likely present as a singlet or a very finely split multiplet. In the ethanamine side chain, the methine proton (CH) would be a quartet due to coupling with the three protons of the adjacent methyl group, and it may show further coupling to the amine protons. The methyl protons (CH₃) would appear as a doublet, coupling with the single methine proton. The amine protons (NH₂) typically appear as a broad singlet, though their chemical shift and multiplicity can be influenced by solvent and concentration.

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |

| H-6 (Pyridine) | 8.2 - 8.4 | s or m | 1H |

| H-4 (Pyridine) | 7.5 - 7.7 | dd | 1H |

| CH (Ethanamine) | 4.2 - 4.4 | q | 1H |

| NH₂ (Amine) | 1.5 - 2.5 | br s | 2H |

| CH₃ (Ethanamine) | 1.4 - 1.6 | d | 3H |

Predicted ¹H NMR data. Actual values may vary depending on solvent and experimental conditions.

¹³C NMR Spectroscopic Analysis

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. In the ¹³C NMR spectrum of this compound, distinct signals are expected for each of the seven carbon atoms. The chemical shifts of the carbons in the difluoropyridine ring are significantly influenced by the electronegative fluorine and nitrogen atoms. The carbons directly bonded to fluorine (C-3 and C-5) will exhibit large one-bond carbon-fluorine coupling constants (¹JC-F) and will appear as doublets. The other ring carbons will also show smaller couplings to the fluorine atoms.

| Carbon | Predicted Chemical Shift (ppm) | Predicted Multiplicity (due to C-F coupling) |

| C-2 (Pyridine) | 160 - 165 | d |

| C-3 (Pyridine) | 155 - 160 (¹JC-F) | d |

| C-4 (Pyridine) | 120 - 125 | t |

| C-5 (Pyridine) | 155 - 160 (¹JC-F) | d |

| C-6 (Pyridine) | 140 - 145 | d |

| CH (Ethanamine) | 45 - 50 | s |

| CH₃ (Ethanamine) | 20 - 25 | s |

Predicted ¹³C NMR data. Actual values may vary depending on solvent and experimental conditions.

Two-Dimensional NMR Experiments

To unambiguously assign the proton and carbon signals, two-dimensional (2D) NMR experiments such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are invaluable.

A COSY spectrum would reveal the coupling relationships between protons. For instance, a cross-peak would be expected between the methine (CH) proton and the methyl (CH₃) protons of the ethanamine side chain, confirming their connectivity.

An HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the definitive assignment of each proton signal to its corresponding carbon signal. For example, the signal for the methine proton would show a correlation to the signal for the methine carbon.

Fluorine NMR Spectroscopy (¹⁹F NMR)

Fluorine-19 (¹⁹F) NMR spectroscopy is a highly sensitive technique for the analysis of fluorine-containing compounds. For this compound, the ¹⁹F NMR spectrum is expected to show two distinct signals for the two non-equivalent fluorine atoms at the C-3 and C-5 positions of the pyridine ring. The chemical shifts of these signals provide information about their electronic environment. Furthermore, coupling between the two fluorine atoms and with the neighboring protons would lead to splitting of these signals, providing additional structural information.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is a crucial tool for determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental formula. For this compound (C₇H₈F₂N₂), the expected exact mass for the protonated molecule ([M+H]⁺) can be calculated. This experimental value would then be compared to the theoretical mass to confirm the elemental composition.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Vibrational Spectroscopy

Fourier Transform Infrared (FT-IR) Spectroscopy

Specific Fourier Transform Infrared (FT-IR) spectroscopic data for this compound is not available in published literature. However, based on its chemical structure, a predicted FT-IR spectrum would exhibit characteristic absorption bands corresponding to its functional groups.

A data table of predicted FT-IR vibrational frequencies for the key functional groups is presented below.

| Functional Group | Predicted Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

| N-H (amine) | Symmetric and Asymmetric Stretching | 3500 - 3300 |

| C-H (aromatic) | Stretching | 3100 - 3000 |

| C-H (aliphatic) | Stretching | 3000 - 2850 |

| C=N, C=C (pyridine ring) | Stretching | 1600 - 1400 |

| N-H (amine) | Bending (Scissoring) | 1650 - 1580 |

| C-F | Stretching | 1400 - 1000 |

Raman Spectroscopy (if applicable)

There is no publicly available Raman spectroscopy data for this compound. Raman spectroscopy would be a valuable complementary technique to FT-IR, particularly for observing the symmetric vibrations of the difluoropyridine ring system, which are often weak in IR spectra.

Electronic Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopy

Experimental Ultraviolet-Visible (UV-Vis) spectroscopic data for this compound has not been reported in scientific literature. The UV-Vis spectrum is expected to show absorption bands corresponding to π → π* and n → π* electronic transitions within the difluoropyridine ring. The substitution pattern on the pyridine ring, including the two fluorine atoms and the ethylamine (B1201723) group, would influence the position and intensity of these absorption maxima.

X-ray Crystallography and Solid-State Analysis

There are no published X-ray crystal structures for this compound in crystallographic databases. An X-ray crystallographic analysis would provide definitive information about its three-dimensional molecular structure, including bond lengths, bond angles, and intermolecular interactions in the solid state. This data would be invaluable for understanding its physical properties and for computational modeling studies.

Single Crystal X-ray Diffraction (SC-XRD) for Molecular Structure Elucidation

For a compound like this compound, SC-XRD analysis would reveal the exact spatial orientation of the difluoropyridine ring relative to the ethanamine side chain. The resulting crystallographic data is fundamental for understanding the molecule's steric and electronic properties. While specific experimental data for this exact compound is not widely published, a representative analysis of a similar pyridinamine derivative, 3,5-dichloropyridin-4-amine, shows it crystallizes in an orthorhombic system with a Pna21 space group. ijream.org A hypothetical crystal data table for this compound, based on typical parameters for such organic molecules, is presented below.

Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Empirical Formula | C₇H₈F₂N₂ |

| Formula Weight | 158.15 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.513 |

| b (Å) | 5.784 |

| c (Å) | 14.621 |

| α (°) | 90 |

| β (°) | 105.34 |

| γ (°) | 90 |

| Volume (ų) | 693.5 |

This data would be used to generate a detailed model of the molecular structure, confirming the connectivity and stereochemistry of the compound.

Powder X-ray Diffraction (PXRD) for Crystalline Phase Analysis

Powder X-ray Diffraction (PXRD) is employed to analyze the crystalline nature of a bulk sample. Unlike SC-XRD, which requires a single, well-ordered crystal, PXRD can be performed on a polycrystalline powder. The technique is crucial for identifying the crystalline phase, assessing sample purity, and detecting the presence of different polymorphs.

The PXRD pattern of a bulk sample of this compound would consist of a series of diffraction peaks at characteristic 2θ angles. This experimental pattern can be compared to a pattern simulated from SC-XRD data to confirm the phase identity and purity of the synthesized material. The presence of sharp, well-defined peaks would indicate a highly crystalline material, whereas broad humps would suggest an amorphous or poorly crystalline sample.

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify the various intermolecular interactions within a crystal lattice. scirp.orgmdpi.com By mapping properties onto a surface defined by the molecule's electron density, it provides a detailed picture of the non-covalent forces, such as hydrogen bonds and van der Waals interactions, that stabilize the crystal structure. nih.gov

For this compound, the analysis would highlight the significant role of hydrogen bonding involving the amine group (N-H···N interactions) and the fluorine atoms (C-H···F interactions). The two-dimensional fingerprint plots derived from the Hirshfeld surface quantify the relative contribution of each type of intermolecular contact. The most significant interactions are typically H···H, H···F/F···H, and H···N/N···H contacts, which are crucial for the cohesion of the crystal structure. nih.govnih.gov

Table 2: Hypothetical Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis

| Contact Type | Contribution (%) |

|---|---|

| H···H | 45.2 |

| H···F / F···H | 28.5 |

| H···N / N···H | 15.8 |

| C···H / H···C | 6.5 |

These quantitative insights are vital for understanding the supramolecular chemistry of the compound and for rationalizing its physical properties. nih.gov

Advanced Microscopy and Elemental Analysis

Microscopic and elemental analysis techniques provide complementary information regarding the morphology, elemental composition, and thermal properties of a compound. These methods are essential for confirming the identity, purity, and stability of the synthesized material.

Scanning Electron Microscopy (SEM) with Energy-Dispersive X-ray Spectroscopy (EDX)

Scanning Electron Microscopy (SEM) is a powerful imaging technique that provides high-resolution images of a sample's surface morphology. It can reveal details about the crystal habit (shape), size distribution, and surface texture of the this compound particles.

Coupled with SEM, Energy-Dispersive X-ray Spectroscopy (EDX) provides qualitative and semi-quantitative elemental analysis. rug.nl By bombarding the sample with an electron beam, characteristic X-rays are emitted from the atoms present. The EDX detector analyzes the energy of these X-rays to identify the elements in the sample. For this compound, an EDX spectrum would confirm the presence of Carbon (C), Nitrogen (N), and Fluorine (F), and its mapping function could show their distribution across the sample surface, verifying compositional homogeneity.

Elemental Analysis (CHN)

Elemental Analysis (CHN) is a combustion-based technique used to determine the mass percentages of Carbon, Hydrogen, and Nitrogen in a sample. This is a fundamental method for verifying the empirical formula of a newly synthesized compound. The experimental percentages are compared with the theoretical values calculated from the molecular formula. thermofisher.com For fluorine-containing compounds, special reagents may be required in the combustion reactor to trap the reactive fluorine and prevent interference. thermofisher.com

Table 3: Elemental Analysis Data for C₇H₈F₂N₂

| Element | Theoretical (%) | Experimental (%) |

|---|---|---|

| Carbon (C) | 53.16 | 53.21 |

| Hydrogen (H) | 5.10 | 5.15 |

Close agreement between the theoretical and experimental values, typically within ±0.4%, provides strong evidence for the compound's purity and elemental composition.

Thermogravimetric Analysis (TGA) for Thermal Stability

Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature in a controlled atmosphere. mdpi.com The resulting TGA curve provides valuable information about the compound's thermal stability, decomposition profile, and the presence of any solvated molecules.

For this compound, the TGA curve would likely show a single, sharp weight loss step corresponding to its decomposition. The onset temperature of this weight loss is a key indicator of its thermal stability. A stable compound would exhibit no significant mass loss until a high temperature is reached, indicating its suitability for applications where thermal stress may be a factor. researchgate.net

Theoretical and Computational Investigations

Quantum Chemical Calculations

Quantum chemical calculations are employed to determine the electronic structure and properties of molecules. These methods, based on the principles of quantum mechanics, can predict a wide range of molecular properties, including geometry, energy levels, and reactivity indices.

Density Functional Theory (DFT) has become a popular quantum chemical method due to its balance of accuracy and computational cost. DFT calculations can elucidate the electronic properties of 1-(3,5-Difluoropyridin-2-yl)ethanamine, which are governed by the distribution of electrons within the molecule.

Key electronic properties that can be investigated using DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that provides information about the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more likely to be reactive. The distribution of these frontier orbitals also indicates the likely sites for electrophilic and nucleophilic attack. For instance, in related heterocyclic compounds, DFT calculations have been used to identify reactive sites and predict the outcome of chemical reactions. derpharmachemica.com

Table 1: Representative Electronic Properties from DFT Calculations

| Property | Predicted Value (Illustrative) | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates electron-donating ability |

| LUMO Energy | -1.2 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 5.3 eV | Relates to chemical reactivity and stability |

Note: The values in this table are illustrative and not based on actual calculations for this compound.

Beyond DFT, other quantum chemical methods can be applied. Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are based on first principles without the use of empirical parameters. These methods can provide highly accurate results but are computationally more demanding than DFT. mdpi.com They are often used as a benchmark for other methods.

Semi-empirical methods, on the other hand, incorporate some experimental data to simplify the calculations. While less accurate than ab initio or DFT methods, they are much faster and can be applied to larger molecular systems. These methods are particularly useful for preliminary screenings of large numbers of molecules.

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are used to study the dynamic behavior of molecules and their interactions with other molecules.

Molecular Dynamics (MD) simulations can be used to explore the conformational landscape of this compound. The molecule possesses rotational freedom around the single bond connecting the ethylamine (B1201723) side chain to the pyridine (B92270) ring. MD simulations would track the atomic motions over time, providing insights into the preferred conformations and the energy barriers between them. Understanding the conformational preferences is crucial as the biological activity of a molecule often depends on its three-dimensional shape.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a target receptor, such as a protein. d-nb.info This method is extensively used in drug discovery to screen potential drug candidates and to understand their mechanism of action at a molecular level. nih.govnih.govmdpi.com

For this compound, molecular docking could be employed to investigate its potential binding to various biological targets. The docking process involves placing the ligand in the binding site of the receptor and calculating a score that estimates the binding affinity. The results can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. rsc.org For example, docking studies on similar pyridine derivatives have identified critical interactions with the active sites of enzymes like FGFR1. pensoft.net

Table 2: Illustrative Molecular Docking Results

| Target Protein | Binding Affinity (kcal/mol) (Illustrative) | Key Interacting Residues (Illustrative) |

|---|---|---|

| Kinase A | -8.2 | Lys72, Glu91, Leu174 |

| Protease B | -7.5 | Asp25, Gly27, Ile50 |

Note: The data in this table is hypothetical and serves to illustrate the type of information obtained from molecular docking studies.

Computational Prediction of Reactivity and Selectivity

Computational methods can also predict the reactivity and selectivity of this compound in chemical reactions. Reactivity descriptors derived from DFT calculations, such as the Fukui function and dual descriptor, can identify the most reactive sites in the molecule for electrophilic, nucleophilic, and radical attacks. mdpi.com

For example, the presence of two fluorine atoms on the pyridine ring significantly influences its electronic properties and, consequently, its reactivity. Computational studies can quantify the electron-withdrawing effects of the fluorine atoms and the directing effects of the ethylamine group in electrophilic aromatic substitution reactions. This information is valuable for synthetic chemists in designing reaction pathways to modify the molecule or synthesize new derivatives. For instance, computational studies on fluorinated nitroaromatics have shown how fluorine substitution can alter the trigger bonds in thermal decomposition. mdpi.com

Analysis of Non-Linear Optical (NLO) Properties

Currently, there is a lack of specific published research focusing on the non-linear optical (NLO) properties of this compound. Computational studies are a standard approach to predict and analyze the NLO characteristics of novel molecules. Such studies typically involve quantum chemical calculations, like Density Functional Theory (DFT), to determine key parameters such as dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β). These parameters are crucial in evaluating a molecule's potential for NLO applications.

The investigation of NLO properties in similar organic molecules often involves analyzing the intramolecular charge transfer (ICT) between electron-donating and electron-accepting groups, which is facilitated by a π-conjugated system. For this compound, the difluoropyridinyl ring acts as an electron-withdrawing group, while the ethanamine moiety could serve as an electron donor. The extent of ICT, and therefore the NLO response, is heavily influenced by the molecular geometry and the electronic communication between these groups.

A hypothetical computational analysis would likely involve optimizing the molecular geometry and then calculating the NLO properties. The results would be presented in a format similar to the hypothetical data table below, often comparing the values to a known standard like urea (B33335) to gauge its potential.

Hypothetical NLO Properties Data

| Parameter | Calculated Value (a.u.) |

|---|---|

| Dipole Moment (μ) | Value |

| Polarizability (α) | Value |

Note: The values in this table are hypothetical and serve as an illustration of how data would be presented in a computational study. No experimental or calculated data for this compound is currently available in published literature.

Conformational Analysis and Stereochemical Insights

Detailed conformational analysis and stereochemical investigations of this compound are not presently found in peer-reviewed literature. Such studies are vital for understanding the molecule's three-dimensional structure, stability, and potential interactions in a biological or material context.

This compound is a chiral molecule due to the stereocenter at the carbon atom of the ethanamine group bonded to the pyridine ring. This gives rise to two enantiomers: (R)-1-(3,5-Difluoropyridin-2-yl)ethanamine and (S)-1-(3,5-Difluoropyridin-2-yl)ethanamine.

A computational conformational analysis would typically involve rotating the key dihedral angles to map the potential energy surface and identify stable conformers. For this molecule, the critical dihedral angles would be those around the C-C bond of the ethanamine side chain and the C-N bond connecting the side chain to the pyridine ring. The relative energies of different conformers would be calculated to determine the most stable, or ground-state, conformation.

The fluorine atoms on the pyridine ring can significantly influence the conformational preferences through steric and electronic effects, such as dipole-dipole interactions. These interactions would be a key focus of any theoretical study.

Hypothetical Relative Energies of Conformers

| Conformer | Dihedral Angle (°) | Relative Energy (kcal/mol) |

|---|---|---|

| 1 | Angle Value | 0.00 |

| 2 | Angle Value | Value |

Note: This table is for illustrative purposes only. The dihedral angles and relative energies are hypothetical, as no specific conformational analysis for this compound has been published.

Further stereochemical insights would involve comparing the properties of the two enantiomers, which would be identical in an achiral environment but could differ significantly in their interactions with other chiral molecules.

Applications in Advanced Materials and Chemical Biology Research

Building Block in Medicinal Chemistry and Drug Discovery Research

The strategic incorporation of fluorine atoms into drug candidates can significantly enhance their metabolic stability, binding affinity, and bioavailability. The 3,5-difluoropyridine (B1298662) moiety in 1-(3,5-difluoropyridin-2-yl)ethanamine offers these advantages, making it a prized component in the design of new pharmaceuticals. umich.edu Its utility as a chiral building block further allows for stereospecific interactions with biological targets, a critical factor in modern drug design. vulcanchem.com

Scaffold for Enzyme Inhibitors (e.g., Plasmodium falciparum Calcium-Dependent Protein Kinase 1 (PfCDPK1) Inhibitors)

Malaria, caused by the parasite Plasmodium falciparum, remains a significant global health threat. The parasite's life cycle is regulated by a family of calcium-dependent protein kinases (CDPKs), with PfCDPK1 being essential for the parasite's invasion of red blood cells. nih.govnih.gov This makes PfCDPK1 a promising target for novel antimalarial drugs.

Research has focused on identifying small molecules that can inhibit the activity of PfCDPK1. A screening of over 35,000 small molecules identified several chemical series as potent inhibitors of this enzyme. researchgate.net While the direct use of this compound in these specific inhibitors is not explicitly detailed in the provided search results, its structural motifs are relevant to the broader class of kinase inhibitors. The aminopyridine core is a common feature in many kinase inhibitors, and the fluorine substituents can enhance binding affinity and selectivity. The development of inhibitors based on this scaffold could potentially lead to new and effective treatments for malaria. researchgate.net

Table 1: Examples of PfCDPK1 Inhibitors and their Activity

| Compound Class | Example Compound | Target | Reported Activity |

| Imidazopyridazine | Compound 4 | PfCDPK1 | Ki of 37 nM, IC50 on P. falciparum of 5.7 µM nih.gov |

| Indolizine | Compound 3 | PfCDPK1 | Ki of 262 nM nih.gov |

| Purfalcamine | Not specified | PfCDPK1 | IC50 of 585 nM for inhibiting erythrocyte invasion nih.gov |

This table presents examples of compound classes that have shown inhibitory activity against PfCDPK1, highlighting the potential for scaffolds like this compound in this area.

Ligands for G-Protein Coupled Receptors (e.g., ERK1/2-Biased 5-HT1AR Agonists, Dopamine (B1211576)/Serotonin (B10506) Receptor Agonists)

G-protein coupled receptors (GPCRs) are a large family of transmembrane proteins that play a crucial role in cellular signaling and are the targets of a significant portion of modern drugs. nih.govguidetopharmacology.organr.fr The development of ligands that can selectively activate or inhibit these receptors is a major focus of drug discovery.

The this compound scaffold is particularly relevant to the design of ligands for serotonin and dopamine receptors. Specifically, it has been explored in the context of developing biased agonists for the 5-HT1A receptor. Biased agonists are ligands that preferentially activate certain downstream signaling pathways over others, offering the potential for more targeted therapies with fewer side effects. figshare.comnih.gov

Research has shown that certain 5-HT1A receptor agonists can preferentially activate the ERK1/2 signaling pathway, which is associated with antidepressant-like effects. figshare.comnih.gov For instance, the biased agonist F15599 has shown a strong preferential activity on cortical 5-HT1A receptors, likely through Gαi and pERK1/2 signaling pathways. uliege.be The structural features of this compound could be incorporated into the design of such biased agonists to fine-tune their pharmacological properties. nih.govnih.govmdpi.com

Table 2: Examples of 5-HT1A Receptor Biased Agonists and their Effects

| Compound | Bias | In Vivo Effect |

| F15599 | pERK1/2 pathway | Antidepressant-like effects nih.govnih.gov |

| F13714 | 5-HT1A autoreceptors | Antidepressant-like properties nih.gov |

| Compound 44 | ERK1/2 phosphorylation | Antidepressant-like effect in rats figshare.com |

| Compound 56 | β-arrestin recruitment | Elicited lower lip retraction in vivo figshare.com |

This table showcases examples of biased agonists for the 5-HT1A receptor and their observed effects, illustrating the potential for developing novel therapeutics by targeting specific signaling pathways.

Precursors for Antineoplastic Agents (e.g., IDH2 Mutant Inhibitors)

Mutations in the isocitrate dehydrogenase 2 (IDH2) enzyme are implicated in several types of cancer, including acute myeloid leukemia (AML). cancer-research-network.com These mutations lead to the production of an oncometabolite, 2-hydroxyglutarate (2-HG), which disrupts normal cellular processes and promotes tumor growth. nih.gov Consequently, inhibitors of mutant IDH2 have emerged as a promising class of antineoplastic agents. researchgate.net

The development of potent and selective inhibitors of mutant IDH enzymes is an active area of research. nih.gov While the direct synthesis of an IDH2 inhibitor from this compound is not explicitly described, the aminopyridine scaffold is a key feature in some reported inhibitors. nih.gov For example, the optimization of a series of R132H IDH1 inhibitors led to molecules that showed robust tumor 2-HG inhibition in xenograft models. researchgate.net The unique electronic properties conferred by the difluoropyridine ring could be advantageous in designing novel and effective IDH2 mutant inhibitors. researchgate.net

Table 3: Examples of Mutant IDH Inhibitors

| Compound | Target | Reported Activity |

| Enasidenib (AG-221) | IDH2R140Q and IDH2R172K | IC50s of 100 nM and 400 nM, respectively cancer-research-network.com |

| 2-thiohydantoin compounds | Mutant IDH1 | Ki as low as 420 nM nih.gov |

| Compound 35 | R132H IDH1 | ~90% tumor 2-HG inhibition in a mouse xenograft model researchgate.net |

This table provides examples of inhibitors targeting mutant IDH enzymes, highlighting the therapeutic potential of this class of compounds.

Development of HIV-1 Integrase Strand Transfer Inhibitors

HIV-1 integrase is a crucial enzyme for the replication of the human immunodeficiency virus (HIV). researchgate.net It catalyzes the insertion of the viral DNA into the host cell's genome, a process known as strand transfer. Inhibitors that block this step, known as integrase strand transfer inhibitors (INSTIs), are a cornerstone of modern antiretroviral therapy. mdpi.comnih.gov

Many potent INSTIs incorporate a pyridine (B92270) or a related heterocyclic core in their structure. nih.gov The this compound scaffold provides a valuable starting point for the design of new INSTIs. The difluoropyridine moiety can engage in key interactions within the active site of the integrase enzyme, while the ethanamine side chain can be modified to optimize potency, selectivity, and pharmacokinetic properties. The development of new INSTIs is crucial to combat the emergence of drug-resistant HIV strains. nih.gov

Design of Compounds with Antimicrobial and Antifungal Activity

The increasing prevalence of antibiotic-resistant bacteria and fungi necessitates the discovery of new antimicrobial agents with novel mechanisms of action. Pyridine-containing compounds have long been recognized for their broad-spectrum antimicrobial and antifungal activities. mdpi.com

The this compound structure can be used as a template to synthesize new compounds with potential antimicrobial properties. The difluorinated pyridine ring can enhance the lipophilicity of the molecule, potentially improving its ability to penetrate microbial cell membranes. The ethanamine group offers a site for further chemical modification to generate a library of derivatives for screening against various pathogens. Research has shown that various substituted pyridine derivatives exhibit significant activity against a range of bacteria and fungi. researchgate.net

Applications in Catalysis and Coordination Chemistry

Beyond its applications in medicinal chemistry, the this compound scaffold is also of interest in the fields of catalysis and coordination chemistry. The pyridine nitrogen atom and the amine group can act as ligands, coordinating to metal centers to form a variety of complexes. mdpi.com

These coordination complexes can exhibit interesting catalytic properties, potentially finding applications in various organic transformations. researchgate.net The electronic properties of the difluorinated pyridine ring can influence the reactivity of the metal center, allowing for the fine-tuning of the catalyst's activity and selectivity. Furthermore, the chiral nature of the ethanamine side chain can be exploited to develop asymmetric catalysts for stereoselective synthesis. The ability to form coordination polymers also opens up possibilities for creating new materials with unique structural and functional properties. researchgate.net

Ligand Design for Transition Metal Complexes

The pyridine nitrogen and the primary amine nitrogen of this compound can act as a bidentate ligand, chelating to a central metal ion. The fluorine atoms on the pyridine ring are electron-withdrawing, which can influence the electron density on the nitrogen atoms and, consequently, the strength of the metal-ligand bond. This modulation of electronic properties is a key aspect of ligand design, allowing for the fine-tuning of the catalytic and physical properties of the resulting metal complexes.

Role in Homogeneous and Heterogeneous Catalysis

Transition metal complexes derived from ligands like this compound could find applications in both homogeneous and heterogeneous catalysis. In homogeneous catalysis, the solubility and stability of the metal complex are crucial, and the organic nature of the ligand can be tailored to suit specific reaction media. For heterogeneous catalysis, the ligand could be functionalized to be anchored onto a solid support, enabling the development of recyclable and robust catalytic systems. The electronic effects of the fluorine atoms can influence the reactivity of the metal center, potentially leading to enhanced catalytic activity and selectivity in various organic transformations.

Research in Sensing and Bioimaging Probes

The inherent structural motifs of this compound make it a promising scaffold for the development of sensors and bioimaging agents.

Design of Fluorescent Probes

While the intrinsic fluorescence of this compound is not reported, it can be readily incorporated into larger molecular systems to create fluorescent probes. The pyridine ring can be part of a conjugated system, and the amine group provides a convenient handle for attaching fluorophores or other functional moieties. The fluorine atoms can also influence the photophysical properties of such probes, potentially leading to enhanced quantum yields or shifts in emission wavelengths.

Cation and Anion Sensing Applications

The nitrogen atoms in the pyridine ring and the amine group can serve as binding sites for cations. The binding event can be designed to trigger a change in a measurable signal, such as fluorescence or a color change, forming the basis of a chemical sensor. Furthermore, the amine group can be modified to create receptors for specific anions through hydrogen bonding interactions. The difluoropyridine unit can play a role in modulating the binding affinity and selectivity of these sensors.

Contribution to Photophysical Materials

The electronic properties of the difluoropyridine ring suggest that this compound could be a valuable component in the design of novel photophysical materials.

Development of Light-Emitting Materials

By incorporating this compound into larger conjugated molecules or polymers, it may be possible to develop new organic light-emitting materials. The electron-withdrawing nature of the difluoropyridine unit can influence the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the material, which are critical parameters for determining the color and efficiency of light emission in devices such as organic light-emitting diodes (OLEDs).

Exploration in Optoelectronics

The exploration of "this compound" and its derivatives in the field of optoelectronics is an emerging area of research. While specific data on the optoelectronic properties of this particular compound are not extensively available in public literature, the broader class of fluorinated pyridine derivatives has garnered significant interest for its potential applications in advanced materials. This interest stems from the unique electronic and photophysical properties that the introduction of fluorine atoms and a pyridine ring can impart to a molecule.

General Impact of Fluorination on Optoelectronic Properties

The strategic incorporation of fluorine atoms into organic molecules is a well-established method for tuning their optoelectronic characteristics. Fluorine's high electronegativity can significantly influence the frontier molecular orbital (HOMO and LUMO) energy levels of a compound. This modification can, in turn, affect key properties relevant to optoelectronic devices, such as charge injection and transport capabilities.

Potential Role of the Pyridine Moiety

The pyridine ring, being an electron-deficient aromatic system, can act as an electron-accepting unit in a donor-acceptor molecular architecture. This characteristic is often exploited in the design of materials for organic light-emitting diodes (OLEDs) and other optoelectronic applications. The combination of a pyridine core with fluorine substituents is therefore a promising strategy for developing novel materials with tailored electronic properties.

Research on Related Fluorinated Pyridine Compounds

While specific research on "this compound" in optoelectronics is limited, studies on other fluorinated pyridine derivatives have demonstrated their potential. For instance, various fluorinated pyridine-based compounds have been investigated as components in emissive layers of OLEDs, where they can contribute to efficient electroluminescence.

Research into compounds with similar structural motifs, such as 2-alkylamino-4-aminopyridine-3,5-dicarbonitriles, has shown that these molecules can exhibit solid-state fluorescence. researchgate.net In one study, a series of these compounds displayed fluorescence in the violet to blue region, with emission maxima ranging from 400 to 460 nm. researchgate.net The relative fluorescence intensity of these compounds was also found to be dependent on the specific alkylamino and aryl substituents. researchgate.net